
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid is a chlorinated organic compound with the molecular formula C5H4Cl6O3. It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 4-hydroxypentanoic acid under controlled conditions to introduce the chlorine atoms at the specified positions . The reaction conditions often include the use of chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can be compared with other chlorinated organic compounds, such as:
Hexachlorophene: A chlorinated bisphenol antiseptic with bacteriostatic properties.
Trichlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Pentachlorophenol: A chlorinated compound used as a wood preservative and pesticide.
Propiedades
Número CAS |
101205-11-2 |
|---|---|
Fórmula molecular |
C5H4Cl6O3 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2,3,3,5,5,5-hexachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H4Cl6O3/c6-1(2(12)13)4(7,8)3(14)5(9,10)11/h1,3,14H,(H,12,13) |
Clave InChI |
KZZQHQMXVDAAAM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)(C(C(C(Cl)(Cl)Cl)O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
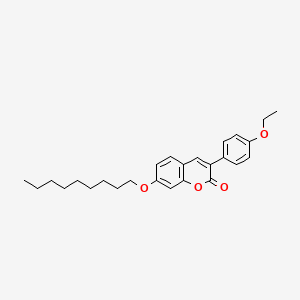
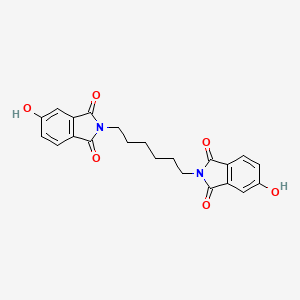
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
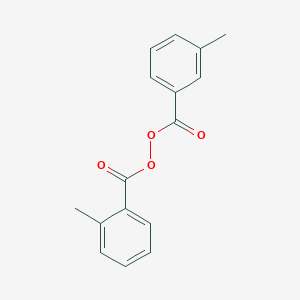
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
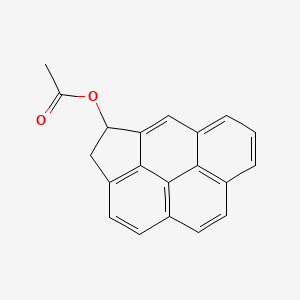


![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
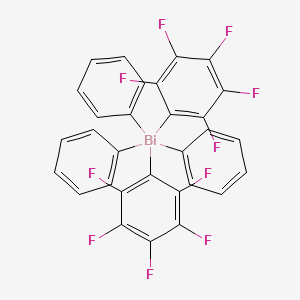

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
